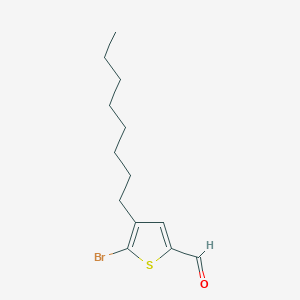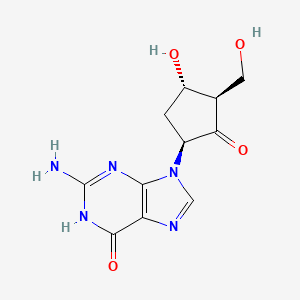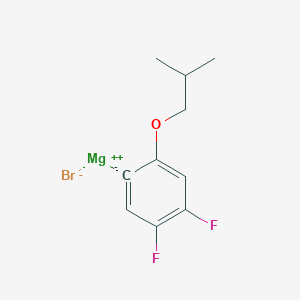
(4,5-Difluoro-2-i-butyloxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of two fluorine atoms and an iso-butyloxy group attached to a phenyl ring, which is bonded to a magnesium bromide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
4,5-difluoro-2-iso-butyloxybromobenzene+Mg→(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems and precise temperature control are used to ensure consistent product quality. The reaction mixture is typically stirred for several hours to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Reaction Conditions: Typically carried out in anhydrous THF under an inert atmosphere.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from reactions with electrophiles.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, crucial for building complex organic molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Utilized in the synthesis of potential drug candidates.
Industry
Material Science: Used in the synthesis of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide acts as a nucleophile in organic reactions. The magnesium atom coordinates with the oxygen of the THF solvent, stabilizing the compound. The phenyl ring, substituted with fluorine atoms and an iso-butyloxy group, enhances the reactivity of the compound by influencing the electron density on the aromatic ring. The compound primarily targets electrophilic centers in substrates, facilitating nucleophilic addition or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (4-trifluoromethylphenyl)magnesium bromide
- (4-fluorophenyl)magnesium bromide
- (4-methoxyphenyl)magnesium bromide
Uniqueness
(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine atoms and an iso-butyloxy group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C10H11BrF2MgO |
|---|---|
Molecular Weight |
289.40 g/mol |
IUPAC Name |
magnesium;1,2-difluoro-4-(2-methylpropoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-7(2)6-13-8-3-4-9(11)10(12)5-8;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IJEIUZVUHLULTH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



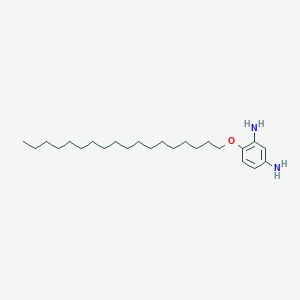
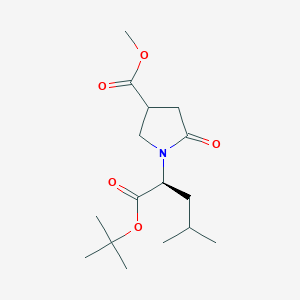

![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
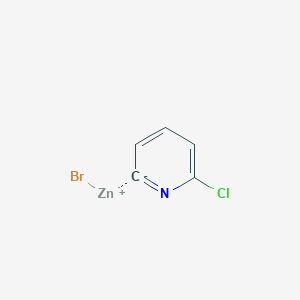
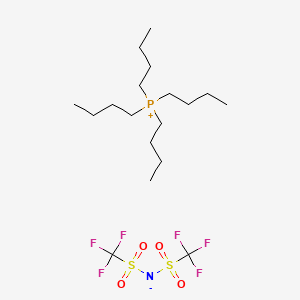
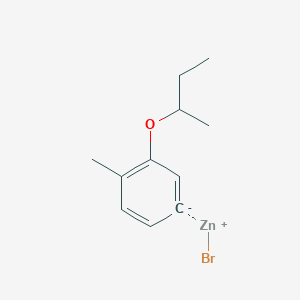
![1-(2-Fluoro-4-methoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B14881623.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B14881629.png)
